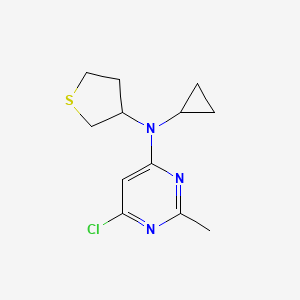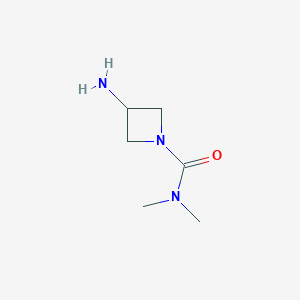
6-cloro-N-ciclopropil-2-metil-N-(tiolan-3-il)pirimidin-4-amina
Descripción general
Descripción
6-Chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it a useful tool for understanding biological processes and developing new therapeutic agents.
Medicine: In the medical field, 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine is being investigated for its potential use as a drug candidate. Its unique structure and properties may offer advantages in the treatment of various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for applications in polymer chemistry, agrochemicals, and other industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of appropriate halides with cyclopropylamine and thiolan-3-ylamine under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Mecanismo De Acción
The mechanism by which 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the biological system .
Comparación Con Compuestos Similares
6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Uniqueness: 6-Chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features
Propiedades
IUPAC Name |
6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-8-14-11(13)6-12(15-8)16(9-2-3-9)10-4-5-17-7-10/h6,9-10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVPQAYNWWADNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C2CC2)C3CCSC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)










